5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid
Overview
Description
5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid is a heterocyclic compound with a fused ring structure consisting of a pyrrole ring and a pyrimidine ringIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been reported to targetCyclin-Dependent Kinase Inhibitors (CDKIs) . CDKIs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making them a potential target for cancer treatment .
Mode of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been shown to inhibit cdkis . This inhibition disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Pathways
The inhibition of cdkis by similar compounds can affect thecell cycle regulation pathway . This disruption can lead to cell cycle arrest, potentially inducing apoptosis and inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, suggests that it may have good bioavailability .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on both er+ (t47d) and triple-negative (mda-mb-436) breast cancer cell lines . These compounds have shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a known CDKI .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby inhibiting its activity . This interaction highlights its potential as an antimicrobial agent. Additionally, this compound can interact with RNA polymerase, further demonstrating its role in inhibiting bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, derivatives of this compound have shown significant antiproliferative effects, indicating its potential as an anticancer agent . It can modulate cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA gyrase inhibits the enzyme’s activity, preventing bacterial DNA replication . Additionally, it can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular functions, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with DNA gyrase and RNA polymerase affects the metabolic processes related to DNA and RNA synthesis . These interactions can lead to changes in the overall metabolic state of the cell, further influencing cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . This distribution pattern is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid typically involves multi-step processes. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the fused ring structure. For instance, a green and simple Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often involve the use of catalysts, such as copper, and specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid: This compound has a similar core structure but with a benzenesulfonyl group attached, which can alter its chemical and biological properties.
4-Methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid: This compound is used as a starting material for the synthesis of tricyclic systems based on pyrrolo[2,3-d]pyrimidine.
Uniqueness
5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group
Properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-4-6(10-5)2-8-3-9-4/h1-3,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSPZIPMDQBSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CN=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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